(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid
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Overview
Description
(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a naphthalene ring, an amino group, and a boronic acid functional group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid typically involves the reaction of naphthylamine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The naphthyl and amino groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid: Similar structure but with different substitution patterns.
2-{[(Naphthalen-1-yl)methyl]amino}ethan-1-ol: Contains an ethanol group instead of a boronic acid group.
Uniqueness
(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid is unique due to its combination of a naphthalene ring, an amino group, and a boronic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to form stable complexes with various molecular targets also enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C17H16BNO2 |
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Molecular Weight |
277.1 g/mol |
IUPAC Name |
[2-[(naphthalen-1-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H16BNO2/c20-18(21)16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19-21H,12H2 |
InChI Key |
DJPDDNFNLJSIHK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
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